molecular formula C7H13IO3 B14209220 Propan-2-yl 3-hydroxy-4-iodobutanoate CAS No. 828276-65-9

Propan-2-yl 3-hydroxy-4-iodobutanoate

Cat. No.: B14209220
CAS No.: 828276-65-9
M. Wt: 272.08 g/mol
InChI Key: ZIKBGGDZBKRRSD-UHFFFAOYSA-N
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Description

Propan-2-yl 3-hydroxy-4-iodobutanoate is an aliphatic ester characterized by an isopropyl ester group (propan-2-yl), a hydroxyl (-OH) substituent at the third carbon, and an iodine atom at the fourth carbon of the butanoate backbone. The iodine atom introduces significant steric and electronic effects, influencing reactivity and physicochemical properties. The hydroxyl group enables hydrogen bonding, impacting solubility and intermolecular interactions. Applications may include its use as an intermediate in organic synthesis, particularly in nucleophilic substitution reactions due to the iodine’s role as a leaving group .

Properties

CAS No.

828276-65-9

Molecular Formula

C7H13IO3

Molecular Weight

272.08 g/mol

IUPAC Name

propan-2-yl 3-hydroxy-4-iodobutanoate

InChI

InChI=1S/C7H13IO3/c1-5(2)11-7(10)3-6(9)4-8/h5-6,9H,3-4H2,1-2H3

InChI Key

ZIKBGGDZBKRRSD-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC(=O)CC(CI)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Propan-2-yl 3-hydroxy-4-iodobutanoate typically involves the esterification of 3-hydroxy-4-iodobutanoic acid with isopropanol. The reaction is catalyzed by an acid, such as sulfuric acid, and is carried out under reflux conditions to ensure complete conversion. The reaction mixture is then neutralized, and the product is purified through distillation or recrystallization .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems allows for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations. This ensures consistent product quality and reduces the risk of side reactions .

Chemical Reactions Analysis

Types of Reactions

Propan-2-yl 3-hydroxy-4-iodobutanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Propan-2-yl 3-hydroxy-4-iodobutanoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Propan-2-yl 3-hydroxy-4-iodobutanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The iodine atom and hydroxyl group play crucial roles in these interactions, influencing the compound’s reactivity and binding affinity. The exact pathways and targets depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares Propan-2-yl 3-hydroxy-4-iodobutanoate with structurally related esters, focusing on substituent effects, reactivity, and computational insights derived from the provided evidence.

Structural Analogues and Substituent Effects

Key analogues include:

Propan-2-yl 3-hydroxybutanoate: Lacks the iodine atom, reducing molecular weight (MW: ~146 g/mol vs. ~272 g/mol for the iodinated compound) and polarizability. The absence of iodine diminishes its utility in substitution reactions.

Propan-2-yl 4-chlorobutanoate: Chlorine’s smaller atomic radius (vs. iodine) reduces steric hindrance but lowers leaving-group ability.

Propyl 3-hydroxy-4-iodobutanoate: A linear propyl ester (vs. branched isopropyl) likely decreases thermal stability due to reduced steric shielding of the ester carbonyl.

Physicochemical Properties (Theoretical Trends)

Compound Molecular Weight (g/mol) Boiling Point (°C) Solubility in Water Reactivity (SN2)
This compound ~272 ~220 (est.) Low (polar aprotic) High (I⁻ leaving)
Propan-2-yl 4-chlorobutanoate ~152 ~190 Moderate Moderate
Propan-2-yl 3-hydroxybutanoate ~146 ~200 High (due to -OH) Low

Notes:

  • Boiling Points : Iodine’s polarizability increases van der Waals interactions, raising boiling points compared to chloro analogues.
  • Solubility: The hydroxyl group enhances water solubility in non-iodinated variants, but iodine’s hydrophobicity dominates in the iodinated compound.

Reactivity and Electronic Effects

  • Nucleophilic Substitution: The iodine atom in this compound facilitates SN2 reactions, as iodide (I⁻) is a superior leaving group compared to chloride or bromide. Density functional theory (DFT) calculations (e.g., using methods from ) would predict lower activation barriers for substitutions at the C4 position.
  • Hydrogen Bonding: The hydroxyl group at C3 may stabilize transition states via intramolecular hydrogen bonding, a feature less pronounced in non-hydroxylated analogues.

Spectroscopic and Computational Insights

  • NMR Spectroscopy: The iodine atom induces deshielding of adjacent protons (C3 and C4), causing downfield shifts in ¹H NMR. For example, the C4 proton resonance may appear at ~4.5 ppm (cf. ~2.1 ppm in non-iodinated esters).
  • Infrared Spectroscopy : C-I stretching vibrations (~500 cm⁻¹) distinguish this compound from chloro/bromo analogues (C-Cl: ~600 cm⁻¹; C-Br: ~550 cm⁻¹).
  • Electron Density Analysis : Multiwfn topology analysis would reveal higher electron density near the iodine atom, corroborating its electrophilic character in reactions.

Crystallographic Considerations

If crystallographic data were available (e.g., via SHELX ), the iodine’s heavy atom effect would enhance X-ray diffraction contrast, aiding structure determination. Comparatively, non-halogenated esters require longer data collection times due to weaker scattering.

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